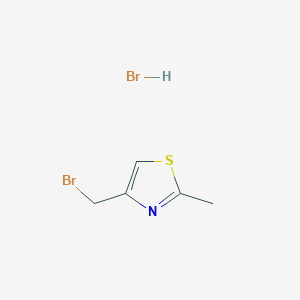

4-(Bromomethyl)-2-methylthiazole hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFUXVSRVGLNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725738-57-8 | |

| Record name | 4-(bromomethyl)-2-methyl-1,3-thiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-methylthiazole Hydrobromide

Abstract

4-(Bromomethyl)-2-methylthiazole hydrobromide is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive bromomethyl group appended to a biologically relevant thiazole scaffold, renders it a versatile synthetic building block. This guide provides an in-depth analysis of its core physicochemical properties, chemical reactivity, stability, and established analytical protocols. The information herein is intended to equip researchers, medicinal chemists, and drug development professionals with the technical knowledge required for its effective handling, characterization, and application in complex synthetic workflows, particularly in the development of novel therapeutics such as protein degraders.

Chemical Identity and Structure

Nomenclature and Key Identifiers

The precise identification of a chemical entity is paramount for reproducibility and safety in research. The compound is systematically named and cataloged under various identifiers as summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 725738-57-8 | [1][2][3][4][5] |

| Molecular Formula | C₅H₇Br₂NS | [1][2][3][4] |

| Molecular Weight | 272.99 g/mol | [2][5] |

| PubChem CID | 92043029 | [2] |

| InChI | InChI=1S/C5H6BrNS.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H | [2] |

| SMILES | CC1=NC(CBr)=CS1.[H]Br | [1] |

Structural Elucidation

The molecular architecture of this compound consists of three key components:

-

A 2-Methylthiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, a common scaffold in many FDA-approved drugs due to its favorable metabolic stability and ability to engage in various biological interactions.

-

A 4-Bromomethyl Group: This benzylic-like bromide is the primary site of reactivity. The carbon-bromine bond is polarized and susceptible to nucleophilic attack, making it an excellent electrophile for alkylating amines, thiols, and other nucleophiles.

-

A Hydrobromide Salt: The compound is supplied as a hydrobromide salt. This salt form enhances the compound's stability, crystallinity, and handling properties compared to its free base, which can be less stable.

Core Physicochemical Properties

While comprehensive experimental data for this specific compound is not aggregated in publicly available databases, its properties can be inferred from supplier specifications and knowledge of similar chemical structures.

| Property | Value / Description | Source(s) |

| Physical Form | Solid. | [6] |

| Purity | Typically ≥97%. | [1][2][3][5] |

| Solubility | No specific data is publicly available. As a salt, it is expected to have moderate to good solubility in polar protic solvents like methanol and water, and limited solubility in nonpolar solvents like hexanes. | |

| Melting Point | Not specified in available literature. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required. | |

| Boiling Point | Not applicable; likely to decompose at elevated temperatures before boiling. | |

| Shelf Life | Vendor data suggests a shelf life of 1095 days under appropriate storage. | [2] |

Reactivity and Stability

Chemical Reactivity Profile

The synthetic utility of this compound is dominated by the electrophilicity of the bromomethyl group. It is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions.

-

Causality: The bromine atom is a good leaving group, and the adjacent thiazole ring can stabilize the transition state of the substitution reaction. This makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles (Nu:⁻), including amines, thiols, carboxylates, and alkoxides.

This reactivity is fundamental to its role as a "building block," allowing for the covalent linkage of the 2-methylthiazole moiety to other molecules.

Caption: SN2 reaction workflow.

Stability and Storage

Proper storage is critical to maintain the integrity and reactivity of the compound.

-

Recommended Storage: Store in an inert atmosphere at 2-8°C.[1][5]

-

Rationale for Cold Storage: Low temperatures slow down potential degradation pathways. The bromomethyl group can be susceptible to hydrolysis if exposed to moisture, and long-term storage at room temperature could lead to slow decomposition or side reactions.

-

Rationale for Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents oxidation and reactions with atmospheric moisture, ensuring the compound's purity and reactivity are preserved over its shelf life.[1]

Analytical Characterization Protocols

To ensure the quality and identity of this compound for research and development, a multi-step analytical validation process is essential. This process forms a self-validating system where each step confirms a different aspect of the compound's profile.

Caption: Analytical validation workflow.

Protocol: Purity Determination by HPLC

-

Objective: To quantify the purity of the compound and detect any related impurities.

-

Methodology:

-

System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 water/acetonitrile.

-

Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Protocol: Structural Confirmation by ¹H NMR

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen atoms.

-

Methodology:

-

Solvent: Deuterated methanol (MeOD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the compound's salt nature.

-

Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

-

Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

A singlet for the thiazole ring proton (-CH=).

-

A singlet for the bromomethyl protons (-CH₂Br).

-

A singlet for the methyl protons (-CH₃).

-

Expert Note: The exact chemical shifts (ppm) will depend on the solvent used, but the splitting patterns (singlets) and integration ratios (1:2:3) are key diagnostic features.

-

-

Applications in Drug Discovery

The classification of this compound as a "Protein Degrader Building Block" highlights its primary application in modern medicinal chemistry.[2]

-

Targeted Protein Degradation (TPD): In technologies like PROTACs (Proteolysis-Targeting Chimeras), a molecule is designed with two heads—one binds to a target protein, and the other recruits an E3 ligase. This compound is used as a reactive handle to synthesize one part of the degrader, covalently linking different fragments together.

-

Targeted Covalent Inhibitors (TCIs): The electrophilic bromomethyl group can be used to form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine) in the active site of a target protein, leading to irreversible inhibition.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Type | GHS Information | Source(s) |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

-

Handling: Always handle in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse immediately with an eyewash station and seek medical attention. If ingested, seek immediate medical attention.

References

-

Lead Sciences. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved January 20, 2026, from [Link]

-

Chemsigma. (n.d.). This compound [725738-57-8]. Retrieved January 20, 2026, from [Link]

-

Seedion. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)-2-methylthiazole hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-2-methylthiazole hydrobromide, a key building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug development.

Core Compound Profile

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a bromomethyl group at the 4-position. It is typically supplied as a hydrobromide salt to improve its stability and handling characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 725738-57-8 | N/A |

| Molecular Formula | C₅H₇Br₂NS | N/A |

| Molecular Weight | 273.99 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, most commonly adapting the principles of the Hantzsch thiazole synthesis. This classic method involves the condensation of a thioamide with an α-haloketone.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound starts by disconnecting the thiazole ring, leading back to simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Synthetic Protocol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-Methyl-4-(hydroxymethyl)thiazole

This step involves the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry.[1]

-

Reactants: Thioacetamide and 1,3-dichloroacetone.

-

Rationale: The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on one of the carbonyl-activated methylene carbons of 1,3-dichloroacetone, followed by cyclization and dehydration to form the thiazole ring.

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.

-

To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-4-(hydroxymethyl)thiazole, which can be purified by column chromatography.

Step 2: Bromination of 2-Methyl-4-(hydroxymethyl)thiazole

The hydroxyl group is converted to a more reactive leaving group, a bromide, to facilitate subsequent nucleophilic substitution reactions.

-

Reagent: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

Rationale: PBr₃ is a classic reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.

Experimental Procedure:

-

Dissolve 2-methyl-4-(hydroxymethyl)thiazole (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus tribromide (0.5 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 4-(bromomethyl)-2-methylthiazole.

Step 3: Formation of the Hydrobromide Salt

The final step involves the formation of the hydrobromide salt to enhance the compound's stability and ease of handling.

Experimental Procedure:

-

Dissolve the crude 4-(bromomethyl)-2-methylthiazole in a minimal amount of a suitable solvent like diethyl ether.

-

Bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in a non-polar solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery stems from the reactivity of the bromomethyl group. This functional group makes the molecule an excellent electrophile for alkylation reactions with a wide range of nucleophiles.

Alkylation Reactions

The carbon atom of the bromomethyl group is electrophilic and readily undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, and carbanions. This allows for the facile introduction of the 2-methylthiazole-4-ylmethyl moiety into larger molecules.

Caption: Alkylation reactions of 4-(Bromomethyl)-2-methylthiazole.

This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules with potential therapeutic applications. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known to be present in a variety of bioactive compounds.[2][3][4][5]

Applications in Drug Development

The thiazole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates. Its presence often imparts favorable pharmacokinetic properties and allows for diverse biological activities.[2][4] this compound serves as a versatile precursor for the synthesis of novel thiazole-containing drug candidates.

Examples of Thiazole-Containing Drugs:

-

Dasatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

-

Ritonavir: An antiretroviral drug used to treat HIV/AIDS.

-

Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease.

The incorporation of the 2-methylthiazole-4-ylmethyl moiety can influence a molecule's binding affinity to biological targets, its metabolic stability, and its overall pharmacological profile. Researchers can leverage this building block to explore new chemical space and develop novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.[2][4]

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][8]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and predictable reactivity make it an essential tool for the construction of novel thiazole-containing compounds with the potential for significant therapeutic impact. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). PMC. [Link]

- Synthesis of thiazoles. (n.d.).

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2023). Dolly Corporation. [Link]

-

A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. (2012). PMC. [Link]

-

Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. (2002). PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2017). ResearchGate. [Link]

-

Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). ResearchGate. [Link]

- Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (n.d.).

-

Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega. [Link]

-

BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com. [Link]

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2020). PMC. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. [Link]

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

-

The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound. (2016). PMC. [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

- Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one. (n.d.).

-

Bromination. (n.d.). Wordpress. [Link]

-

Theoretical explorations of enantioselective alkylation reactions of pyrroles and indoles organocatalyzed by chiral imidazolidinones. (2007). University of Texas Southwestern Medical Center. [Link]

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2015). ResearchGate. [Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]

-

Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. (2008). ResearchGate. [Link]

- Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate. (n.d.).

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (n.d.).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. dollycorporation.com [dollycorporation.com]

- 7. icl-group-sustainability.com [icl-group-sustainability.com]

- 8. carlroth.com [carlroth.com]

The Strategic Synthesis and Definitive Elucidation of Novel Thiazole Derivatives: A Field Guide for the Medicinal Chemist

Preamble: The Enduring Significance of the Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore in modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure allow it to serve as a versatile scaffold for interacting with a multitude of biological targets. This has led to its incorporation into a wide array of clinically successful therapeutics. The thiazole nucleus is present in more than 18 FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Notable examples include the anticancer agent Dasatinib, the antibiotic Cefiderocol, and the anti-inflammatory drug Meloxicam, underscoring the scaffold's profound impact on human health.[2][3][4] The continued exploration of novel thiazole derivatives is therefore a critical endeavor in the quest for next-generation medicines.

Section 1: The Synthetic Chemist's Crossroads: Navigating Thiazole Core Construction

The construction of the thiazole core is the foundational step in the journey of discovery. The choice of synthetic route is a strategic decision, dictated by the desired substitution pattern, scalability, and available starting materials. A thorough understanding of the causality behind each method is paramount for success.

The Classic Gateway: Hantzsch Thiazole Synthesis Revisited

First described in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and widely used methods for constructing the thiazole ring.[5][6] The reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7]

Mechanism and Rationale: The synthesis proceeds via a well-established multi-step pathway.[6]

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in a classic SN2 reaction. This initial step forms a key intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs as the thioamide's nitrogen atom attacks the carbonyl carbon.

-

Dehydration: The resulting hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to yield the stable, aromatic thiazole ring.[6]

Expertise & Experience: The robustness of the Hantzsch synthesis lies in its simplicity and the general availability of the starting materials.[7] However, a critical consideration is regioselectivity when using unsymmetrical α-haloketones and N-substituted thioamides. Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles. However, altering the conditions to be strongly acidic can change the regioselectivity, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[8] This highlights the necessity of precise pH control to direct the reaction toward the desired isomer.

Beyond Hantzsch: Modern Strategies for Diversification

While the Hantzsch synthesis is a workhorse, modern drug discovery often demands more complex substitution patterns and greater efficiency. Several alternative and complementary methods have been developed.

Cook-Heilbron Synthesis: This method is particularly valuable for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[9][10][11][12] The mechanism begins with the nucleophilic attack of the aminonitrile's nitrogen on the electrophilic carbon of the sulfur-containing reagent.[9] While less common than Hantzsch modifications, it provides a direct route to a crucial subclass of thiazoles.[9][11]

Transition-Metal Catalyzed Approaches (C-H Activation): The direct functionalization of C-H bonds has emerged as a powerful, atom-economical strategy for elaborating heterocyclic scaffolds.[13][14][15] Palladium- and ruthenium-catalyzed reactions, for example, can be used for the direct arylation or alkenylation of the thiazole core, bypassing the need for pre-functionalized starting materials.[13][14][16]

-

Causality: These reactions often rely on a directing group on the thiazole substrate to position the metal catalyst in proximity to the target C-H bond, ensuring high regioselectivity.[17] This approach is invaluable for late-stage functionalization, where complex molecules can be modified without complete de novo synthesis.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has revolutionized thiazole synthesis by dramatically reducing reaction times from hours to minutes, often increasing yields and improving product purity.[1][18][19][20]

-

Mechanism of Enhancement: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to rapid and uniform heating that overcomes the activation energy barriers more effectively than conventional heating methods.[1] This technology is particularly effective for accelerating classic reactions like the Hantzsch synthesis.[1][21]

| Synthetic Route | Primary Product | Key Advantages | Common Challenges |

| Hantzsch Synthesis | Substituted Thiazoles | High yields, simple, readily available starting materials.[6][7] | Regioselectivity with unsymmetrical reagents.[8] |

| Cook-Heilbron Synthesis | 5-Aminothiazoles | Mild conditions, direct access to 5-amino derivatives.[9][10] | Less versatile for other substitution patterns.[9] |

| C-H Activation | C2/C5-Functionalized Thiazoles | High atom economy, late-stage functionalization.[13][15] | Requires specific directing groups, catalyst optimization.[17] |

| Microwave-Assisted | Various Thiazoles | Drastically reduced reaction times, increased yields.[1][20] | Requires specialized equipment, potential for pressure buildup. |

Section 2: From Crude Mixture to Pure Compound: The Art and Science of Purification

Synthesis is only half the battle; obtaining an analytically pure compound is non-negotiable for accurate structural elucidation and subsequent biological testing. A multi-faceted approach to purification is often necessary.

-

Advanced Chromatographic Techniques: Flash column chromatography remains the primary tool for purification. For challenging separations of closely related analogs, High-Performance Liquid Chromatography (HPLC) offers superior resolution. The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can be particularly effective for purifying polar, nitrogen-containing heterocycles like thiazoles.[22]

-

Crystallization: This is the gold standard for achieving high purity. A successful crystallization not only purifies the compound but also provides single crystals suitable for X-ray diffraction, the ultimate proof of structure.

Section 3: The Moment of Truth: Unambiguous Structural Elucidation

Determining the precise atomic connectivity and three-dimensional structure of a novel compound is a process of systematic, orthogonal data integration. Each technique provides a piece of the puzzle, and together they create a self-validating system of proof.

The Foundational Blueprint: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[23] A combination of experiments is required to assemble the complete picture.[24][25]

-

¹H NMR: Provides information about the proton environments, their integration (number of protons), and connectivity through spin-spin coupling. For a thiazole ring, the chemical shifts of the ring protons are characteristic, typically appearing in the aromatic region (7-9 ppm).[26]

-

¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment.

-

2D NMR (COSY, HSQC, HMBC): A Synergistic Workflow. These experiments are crucial for establishing the final structure.[27]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[28] It definitively assigns the carbon signal for each protonated carbon.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[28] It is used to trace out proton spin systems within fragments of the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to assembling the fragments. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[25][28] It is especially powerful for identifying quaternary (non-protonated) carbons and linking different spin systems together.[25]

-

Experimental Protocol: A Step-by-Step 2D NMR Elucidation Workflow

-

Acquire High-Quality Spectra: Obtain high-resolution ¹H, ¹³C, HSQC, COSY, and HMBC spectra in a suitable deuterated solvent.

-

Assign Direct Connections (HSQC): For every cross-peak in the HSQC spectrum, link the corresponding ¹H signal to its directly attached ¹³C signal.

-

Map Spin Systems (COSY): Use the COSY cross-peaks to connect adjacent protons, building molecular fragments (e.g., an ethyl group, a substituted phenyl ring).

-

Connect the Fragments (HMBC): Look for HMBC correlations from protons in one fragment to carbons in another. For example, a correlation from a benzylic CH₂ proton to a thiazole ring carbon definitively links the two moieties. Use HMBC correlations to assign all quaternary carbons.

-

Verify and Finalize: Cross-reference all correlations. The proposed structure must be consistent with every piece of data from all NMR experiments.[29][30]

Confirming the Mass: High-Resolution Mass Spectrometry (HRMS)

While NMR defines the connectivity, HRMS confirms the elemental composition.[31] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).[31][32] This allows for the calculation of a unique elemental formula, providing a critical check on the proposed structure and confirming that no unexpected atoms are present.[32][33]

The Ultimate Proof: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure is required, or when NMR data is inconclusive (e.g., complex stereochemistry or inseparable isomers), single-crystal X-ray crystallography is the definitive technique.[34][35][36] It works by diffracting X-rays off a well-ordered crystal lattice.[36][37] The resulting diffraction pattern can be mathematically analyzed to generate a precise three-dimensional map of the electron density, revealing the exact position of every atom in the molecule and its spatial relationship to neighboring molecules.[34][35][37]

Complementary Techniques: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups. For thiazole derivatives, characteristic stretching vibrations for the heteroaromatic ring system are typically observed in the 1600-1300 cm⁻¹ region.[38][39][40][41] While not a primary tool for structure proof of novel compounds, it serves as a quick check to confirm the presence of expected functionalities and the disappearance of starting material signals (e.g., the C=O stretch of a starting ketone).[42][43]

Section 4: A Self-Validating Workflow: Integrated Synthesis and Characterization

The synthesis and elucidation of novel thiazole derivatives should not be viewed as linear, but as an integrated, cyclical process. Each step provides feedback that validates the previous one. The workflow below illustrates this self-validating system, ensuring the highest level of scientific integrity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]

- 15. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazole synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jetir.org [jetir.org]

- 24. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. emerypharma.com [emerypharma.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 29. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 30. rsc.org [rsc.org]

- 31. measurlabs.com [measurlabs.com]

- 32. m.youtube.com [m.youtube.com]

- 33. researchgate.net [researchgate.net]

- 34. rigaku.com [rigaku.com]

- 35. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 36. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 37. excillum.com [excillum.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. tsijournals.com [tsijournals.com]

- 42. mdpi.com [mdpi.com]

- 43. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Analytical Guide to 4-(Bromomethyl)-2-methylthiazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic and analytical techniques used to characterize 4-(Bromomethyl)-2-methylthiazole hydrobromide, a key building block in medicinal chemistry and drug development. The following sections detail the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive understanding of this important molecule.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The thiazole ring is a common scaffold in many approved drugs, valued for its ability to engage in a variety of biological interactions. The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the 2-methylthiazole moiety into larger, more complex structures. The hydrobromide salt form often improves the compound's stability and handling characteristics.

Accurate and thorough characterization of this starting material is paramount to ensure the identity, purity, and integrity of subsequent synthetic intermediates and final active pharmaceutical ingredients (APIs). This guide provides the foundational spectroscopic data and interpretation necessary for any researcher working with this versatile reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall structure.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for hydrobromide salts due to its high polarity, which aids in dissolution. It also has a well-characterized residual solvent peak that does not interfere with the signals of interest.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly useful for resolving coupling patterns.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the DMSO-d₆ sample.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

Disclaimer: The following is representative data based on the analysis of the free base and related thiazole derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | s | 1H | H-5 (thiazole ring) |

| ~4.80 | s | 2H | -CH₂Br |

| ~2.70 | s | 3H | -CH₃ |

| ~12.5 (broad) | s | 1H | N-H (hydrobromide) |

Interpretation:

-

H-5 Proton (~7.85 ppm): The singlet in the aromatic region is characteristic of the lone proton on the thiazole ring. Its downfield shift is due to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

-

Bromomethyl Protons (-CH₂Br, ~4.80 ppm): The singlet corresponding to two protons is assigned to the methylene group. The significant downfield shift from a typical aliphatic C-H is a direct result of the strong electron-withdrawing effect of the adjacent bromine atom.

-

Methyl Protons (-CH₃, ~2.70 ppm): This singlet, integrating to three protons, is assigned to the methyl group at the 2-position of the thiazole ring.

-

N-H Proton (~12.5 ppm): The broad singlet at a very downfield chemical shift is indicative of the acidic proton of the hydrobromide salt associated with the thiazole nitrogen. The broadness is a result of chemical exchange with residual water and quadrupole broadening from the nitrogen atom.

¹³C NMR Spectral Data and Interpretation

Disclaimer: The following is representative data based on the analysis of the free base and related thiazole derivatives.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-2 (thiazole ring) |

| ~150.0 | C-4 (thiazole ring) |

| ~120.0 | C-5 (thiazole ring) |

| ~30.0 | -CH₂Br |

| ~19.0 | -CH₃ |

Interpretation:

-

C-2 Carbon (~168.0 ppm): This carbon is the most downfield of the ring carbons due to its direct attachment to two electronegative heteroatoms (N and S).

-

C-4 Carbon (~150.0 ppm): This quaternary carbon is shifted downfield due to its position within the aromatic ring and its attachment to the bromomethyl group.

-

C-5 Carbon (~120.0 ppm): The protonated carbon of the thiazole ring appears at a chemical shift typical for aromatic C-H carbons.

-

Bromomethyl Carbon (-CH₂Br, ~30.0 ppm): The upfield chemical shift is characteristic of an sp³ hybridized carbon, with a slight downfield shift caused by the attached bromine.

-

Methyl Carbon (-CH₃, ~19.0 ppm): This is the most upfield signal, as expected for a methyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for its high sensitivity and speed.

Step-by-Step Methodology:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

IR Spectral Data and Interpretation

Disclaimer: The following is representative data based on the analysis of related thiazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 (broad) | Medium-Strong | N-H and C-H stretching |

| ~1620 | Medium | C=N stretching (thiazole ring) |

| ~1550 | Medium | C=C stretching (thiazole ring) |

| ~1450 | Medium | CH₂ and CH₃ bending |

| ~1220 | Strong | C-N stretching |

| ~650 | Strong | C-Br stretching |

Interpretation:

-

~3100-2800 cm⁻¹: The broad absorption in this region is characteristic of the stretching vibrations of the N-H bond of the hydrobromide salt, overlapping with the C-H stretching of the methyl and methylene groups.

-

~1620 and ~1550 cm⁻¹: These absorptions are indicative of the C=N and C=C stretching vibrations within the aromatic thiazole ring.

-

~1450 cm⁻¹: This band corresponds to the bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups.

-

~1220 cm⁻¹: A strong band in this region is typically assigned to the C-N stretching vibration.

-

~650 cm⁻¹: The strong absorption in the fingerprint region is characteristic of the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrobromide salts, as it often keeps the molecule intact.

-

Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high resolution and accurate mass measurements, which can be used to confirm the elemental composition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS Spectral Data and Interpretation

Disclaimer: The following is representative data based on the analysis of the free base and related thiazole derivatives.

| m/z | Interpretation |

| 192.9/194.9 | [M+H]⁺ of the free base, showing the characteristic isotopic pattern for one bromine atom. |

| 114.0 | [M+H - Br]⁺, loss of a bromine radical from the molecular ion. |

Interpretation:

-

[M+H]⁺ at m/z 192.9/194.9: In the positive ion ESI mass spectrum, the compound will be detected as the protonated free base, [C₅H₆BrNS + H]⁺. The presence of a single bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive indicator of the presence of one bromine atom.

-

Fragment ion at m/z 114.0: A common fragmentation pathway for brominated compounds is the loss of a bromine radical. The peak at m/z 114.0 corresponds to the [M+H - Br]⁺ fragment, which further confirms the structure.

Visualized Workflows

NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

MS (ESI-Q-TOF) Analysis Workflow

Caption: Workflow for MS analysis using ESI-Q-TOF.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of this important chemical intermediate. The data and interpretations presented in this guide serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the quality and integrity of their scientific endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Thiazole. (n.d.). In PubChem. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

An In-depth Technical Guide to the Chemical Reactivity of the Bromomethyl Group on the Thiazole Ring

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2][3] Found in a plethora of natural products and FDA-approved drugs, its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6] A particularly powerful synthetic handle for the elaboration of the thiazole core is the bromomethyl group. Its strategic placement on the thiazole ring unlocks a rich and diverse chemical space, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive exploration of the chemical reactivity of the bromomethyl group attached to the thiazole ring. We will delve into the underlying principles governing its reactivity, explore the predominant reaction pathways, and provide field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of bromomethylthiazoles.

The Electronic Landscape of the Thiazole Ring: A Preamble to Reactivity

The chemical behavior of the bromomethyl group is intrinsically linked to the electronic nature of the thiazole ring to which it is attached. Thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which impart a distinct electronic distribution.[1][7] The nitrogen atom at position 3 is pyridine-like, while the sulfur atom at position 1 is thiophene-like. This arrangement leads to a π-electron distribution where the C2 position is the most electron-deficient, the C5 position is slightly electron-rich, and the C4 position is nearly neutral.[4][8] This inherent electronic bias is a critical determinant of the reactivity of substituents on the ring.

The lone pair of electrons on the nitrogen atom makes thiazoles basic and readily protonated at the N3 position.[4] Furthermore, the thiazole ring can be N-alkylated to form thiazolium cations, which further influences the ring's electronic properties and the reactivity of its substituents.[4]

Core Reactivity of the Bromomethyl Group: A Benzylic Halide Analogue

The bromomethyl group (-CH₂Br) attached to a thiazole ring exhibits reactivity analogous to that of a benzylic halide.[9] The thiazole ring, being aromatic, can effectively stabilize an adjacent positive charge, a key factor in its propensity for nucleophilic substitution reactions.[9] The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophilic attack.[9]

The primary mode of reaction for the bromomethyl group is nucleophilic substitution , where the bromine atom, an excellent leaving group, is displaced by a wide variety of nucleophiles.[9][10] This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being dictated by the reaction conditions.[9][11][12]

Nucleophilic Substitution: The Workhorse Reaction

Nucleophilic substitution is the most synthetically valuable reaction of bromomethylthiazoles, providing a direct route to introduce diverse functionalities.[9] The general transformation can be represented as follows:

Caption: General scheme of nucleophilic substitution on a bromomethylthiazole.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The choice between an Sₙ1 and Sₙ2 mechanism is a critical aspect of experimental design, as it influences stereochemistry and reaction kinetics.[11][13][14]

-

Sₙ2 Mechanism (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[11][13] The reaction rate is dependent on the concentration of both the bromomethylthiazole and the nucleophile.[12][15] Strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) favor the Sₙ2 pathway.[10][16] Steric hindrance around the reaction center will slow down or prevent an Sₙ2 reaction.[11]

-

Sₙ1 Mechanism (Unimolecular Nucleophilic Substitution): This is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[11][12] This carbocation is stabilized by the adjacent thiazole ring. In the second step, the nucleophile attacks the carbocation.[11] The reaction rate depends only on the concentration of the bromomethylthiazole.[12][15] Weak nucleophiles and polar protic solvents (e.g., water, alcohols) that can stabilize the carbocation intermediate favor the Sₙ1 pathway.[16]

Caption: Comparison of Sₙ1 and Sₙ2 reaction pathways for bromomethylthiazoles.

Common Nucleophiles and Their Applications

The versatility of the bromomethylthiazole moiety stems from its reactivity with a broad range of nucleophiles.

| Nucleophile Type | Example | Resulting Functional Group | Application Insights |

| Nitrogen Nucleophiles | Amines (RNH₂, R₂NH), Azides (N₃⁻) | Amines, Azides | Formation of C-N bonds is fundamental in drug discovery for introducing basic centers and building complex scaffolds. |

| Sulfur Nucleophiles | Thiols (RSH), Thiolates (RS⁻) | Thioethers | Sulfur's high nucleophilicity makes C-S bond formation highly efficient.[9] Thioether linkages are present in many biologically active molecules. |

| Oxygen Nucleophiles | Alcohols (ROH), Phenols (ArOH), Carboxylates (RCOO⁻) | Ethers, Esters | While less reactive than N or S nucleophiles, O-alkylation is a key transformation for modifying solubility and polarity. |

| Carbon Nucleophiles | Cyanide (CN⁻), Enolates, Organometallics | Nitriles, Alkylated products | C-C bond formation allows for the extension of the carbon skeleton, crucial for building molecular complexity. |

Experimental Protocol: A General Procedure for Nucleophilic Substitution (Sₙ2)

This protocol describes a general method for the reaction of a bromomethylthiazole with a generic nucleophile under conditions favoring an Sₙ2 mechanism.

Materials:

-

Bromomethylthiazole derivative (1.0 eq)

-

Nucleophile (1.1 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Optional: Non-nucleophilic base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as its salt.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the bromomethylthiazole derivative and the anhydrous solvent.

-

Add the nucleophile (and base, if required) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted thiazole derivative.

Self-Validation: The success of the reaction can be confirmed by spectroscopic characterization of the purified product. 1H NMR should show the disappearance of the bromomethyl singlet and the appearance of a new methylene signal at a different chemical shift, along with signals corresponding to the incorporated nucleophile. Mass spectrometry will confirm the expected molecular weight of the product.[17][18][19][20]

Factors Influencing Reactivity

Several factors can be modulated to control the outcome of reactions involving bromomethylthiazoles:

-

Position of the Bromomethyl Group: A 2-bromomethyl group is generally more reactive than a 4- or 5-bromomethyl group due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which enhances the electrophilicity of the methylene carbon.[9][21]

-

Substituents on the Thiazole Ring: Electron-donating groups on the thiazole ring can decrease the reactivity of the bromomethyl group by destabilizing the transition state in an Sₙ2 reaction or the carbocation in an Sₙ1 reaction. Conversely, electron-withdrawing groups can enhance reactivity.

-

Solvent Choice: As discussed, polar aprotic solvents favor Sₙ2 reactions, while polar protic solvents favor Sₙ1 reactions.[16]

-

Nature of the Nucleophile: Strong, anionic nucleophiles favor the Sₙ2 pathway, whereas weak, neutral nucleophiles are more likely to participate in Sₙ1 reactions.[16]

Beyond Nucleophilic Substitution: Other Reactions of the Bromomethyl Group

While nucleophilic substitution is the dominant reaction pathway, the bromomethyl group on a thiazole ring can undergo other transformations.

Oxidation

The bromomethyl group can be oxidized to the corresponding aldehyde. This transformation is synthetically useful as it converts the thiazole into a formyl synthon.[7]

Radical Reactions

Under appropriate conditions, such as in the presence of a radical initiator (e.g., AIBN) and a radical trap, the C-Br bond can undergo homolytic cleavage to initiate radical reactions.

Conclusion

The bromomethyl group is a highly versatile and reactive functional group when appended to a thiazole ring. Its reactivity, which is analogous to that of a benzylic halide, is dominated by nucleophilic substitution reactions. A thorough understanding of the electronic properties of the thiazole ring and the factors influencing the Sₙ1 and Sₙ2 mechanistic pathways is paramount for the successful design and execution of synthetic strategies. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively leverage the reactivity of bromomethylthiazoles to construct a vast array of complex molecules for applications in drug discovery and materials science.

References

- 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1 | Benchchem. (n.d.).

- The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).

- Thiazole - Wikipedia. (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC - NIH.

- Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society.

- Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2025). Scilit.

- Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.). Semantic Scholar.

- Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega - ACS Publications.

- Synthesis of Thiazole. (2022). ChemicalBook.

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.

- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021).

- View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.).

- 4-(Bromomethyl)isothiazole|CAS 1378822-69-5 - Benchchem. (n.d.).

- Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry.

- SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. (n.d.). Vedantu.

- What are the differences between SN1 and SN2 reactions? (2021). Reddit.

- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2021). PMC - NIH.

- 7.12: Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH.

- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". (n.d.). Benchchem.

- (PDF) Thiazole Ring—A Biologically Active Scaffold. (2025). ResearchGate.

- 7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts.

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (n.d.). Google Patents.

- Nucleophilic substitution - Wikipedia. (n.d.).

- Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate. (n.d.). Google Patents.

-

Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][4][9]thiadiazole) 1 with morpholine. (n.d.). ResearchGate. Retrieved January 20, 2026, from

- 2-Amino-5-bromothiazole synthesis. (n.d.). ChemicalBook.

- 2-BROMO-5-BROMOMETHYL-THIAZOLE SDS, 131748-91-9 Safety Data Sheets. (n.d.). ECHEMI.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (n.d.). Google Patents.

- A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023). New Journal of Chemistry (RSC Publishing).

- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). ResearchGate.

- 131654-56-3 | 2-(bromomethyl)thiazole. (n.d.). Anax Laboratories.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). PMC - PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. media.neliti.com [media.neliti.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. One moment, please... [dergi.fabad.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 9. 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1 | Benchchem [benchchem.com]

- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 11. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 12. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability of the nitrogen atom to form hydrogen bonds, allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[3][4] This versatility is evidenced by its presence in a diverse range of FDA-approved drugs, from the anti-cancer agent Dasatinib to the non-steroidal anti-inflammatory drug (NSAID) Meloxicam and the essential nutrient Thiamine (Vitamin B1).[1][5] This guide provides a deep dive into the multifaceted mechanisms of action through which thiazole-containing molecules exert their anticancer, antimicrobial, and anti-inflammatory effects, offering insights for the rational design of next-generation therapeutics.

Part 1: Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer

Thiazole-containing compounds have emerged as highly effective anticancer agents, employing a variety of mechanisms to combat tumor growth and proliferation.[3][6] Many clinically used anticancer drugs, such as dabrafenib, dasatinib, and ixabepilone, feature the thiazole nucleus.[2] The key mechanisms of action are detailed below.

Kinase Inhibition: Disrupting Oncogenic Signaling

A predominant mechanism of action for many thiazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[7][8][9] Thiazole derivatives have been successfully designed to target both serine/threonine and tyrosine kinases.[7][10]

-

B-RAF and the MAPK Pathway: Dabrafenib, a potent B-RAF inhibitor, contains a thiazole moiety that is crucial for its activity. It targets the V600E mutation in the B-RAF kinase, a common driver of melanoma.[10] The inhibition of B-RAF blocks the downstream signaling of the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.[10] Thiazole derivatives have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[11]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Certain thiazole compounds have been shown to be potent inhibitors of EGFR, with molecular docking studies revealing interactions with key residues in the tyrosine kinase domain, such as Leu718 and Val726.[12][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

A common method to determine the inhibitory potential of a compound against a specific kinase is the P32 radioactive kinase assay.[10]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution with appropriate cofactors (e.g., MgCl2, ATP).

-

Compound Incubation: Add the thiazole-containing test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

-

Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate, now radioactive, will remain bound to the paper.

-

Quantification: Measure the radioactivity on the paper using a scintillation counter or a phosphorimager.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.

Logical Workflow for Kinase Inhibitor Screening

Caption: Workflow for identifying and validating thiazole-based kinase inhibitors.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Thiazole-containing natural products like epothilones and their synthetic analogs, such as ixabepilone, are potent microtubule-stabilizing agents.[1][2] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[11]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Thiazole derivatives, such as vosaroxin, act as topoisomerase II inhibitors.[1] By intercalating into DNA and forming a stable ternary complex with the enzyme, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.

Part 2: Thiazole-Containing Molecules as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have shown significant promise as antibacterial and antifungal agents, targeting essential microbial processes.[6][14][15]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase (GyrB) and topoisomerase IV (ParE) are essential bacterial enzymes that are not present in humans, making them attractive targets for antibacterial drugs.[14] Some benzothiazole derivatives have been shown to be potent inhibitors of the ATPase activity of these enzymes.[14] By inhibiting these topoisomerases, the compounds interfere with DNA replication and repair, leading to bacterial cell death. The low frequency of resistance development to some of these compounds suggests they may have multiple intracellular targets.[14]

Experimental Protocol: DNA Gyrase Supercoiling Assay

Methodology:

-

Reaction Components: Prepare a reaction mixture containing supercoiled plasmid DNA, E. coli DNA gyrase, and an ATP-containing buffer.

-

Inhibitor Addition: Add the thiazole test compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a loading dye containing a DNA intercalator (e.g., ethidium bromide).

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. Quantify the band intensities to determine the IC50 of the compound.

Disruption of Microbial Cell Membranes

The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, allows them to readily permeate bacterial cell membranes.[15] This can lead to the leakage of cytoplasmic contents, disruption of cellular physiology, and ultimately, apoptosis of the microbial cell.[15]

Part 3: Thiazole Scaffolds in the Attenuation of Inflammation

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory activity through several mechanisms.[16][17]

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-characterized anti-inflammatory mechanism of thiazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes.[5][18][19] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] Many thiazole derivatives exhibit selective inhibition of COX-2, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[20][21] Meloxicam is a clinically used selective COX-2 inhibitor that contains a thiazole ring.[5]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and a fluorogenic substrate (e.g., Amplex Red).

-

Compound Incubation: In a 96-well plate, add the thiazole test compound at various concentrations to the enzyme solutions. Include a known inhibitor as a positive control and a vehicle as a negative control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.

-

Fluorescence Measurement: Incubate the plate at room temperature and measure the fluorescence intensity at regular intervals using a microplate reader. The COX-catalyzed peroxidation of arachidonic acid is coupled to the conversion of the fluorogenic substrate to a fluorescent product.

-